Trypsin Resistance: Dimethyl-Lysine vs. Unmodified Lysine
When incorporated into synthetic peptide substrates, ε-N,N-dimethyl-L-lysine derivatives are not hydrolyzed by trypsin and exhibit Km values 25–115 times higher than the corresponding unmodified L-lysine derivatives, demonstrating substantially reduced affinity for the trypsin active site [1]. In contrast, unmodified lysine substrates show Km values in the low micromolar range (e.g., ~1.06 mM for a model substrate) with measurable kcat [2]. This quantitative resistance arises from the conversion of the trypsin-susceptible ε-ammonium group to a sterically hindered tertiary amine, which cannot participate in the canonical trypsin oxyanion hole interaction [1].
| Evidence Dimension | Trypsin substrate affinity (Km) and hydrolytic susceptibility |
|---|---|
| Target Compound Data | ε-N,N-Dimethyl-L-lysine derivatives: Km 25–115× higher than lysine derivatives; essentially not hydrolyzed (no measurable kcat reported as substrate) |
| Comparator Or Baseline | Unmodified L-lysine derivatives: Km ~1–2 mM range; kcat ~12 s⁻¹ (baseline substrate turnover) |
| Quantified Difference | 25–115-fold increase in Km relative to unmodified lysine; loss of detectable turnover (kcat effectively zero) for dimethyl-lysine substrates |
| Conditions | In vitro trypsin hydrolysis assays using synthetic N-acyl amino acid ester substrates; pH and temperature conditions standard for trypsin enzymology (Seely & Benoiton, 1970) |
Why This Matters
For researchers designing protease-resistant peptides or proteins, selecting dimethyl-lysine over unmodified lysine provides quantifiable protection against trypsin-like proteases, directly impacting peptide half-life in biological matrices.
- [1] Seely JH, Benoiton NL. Effect of N-methylation and chain length on kinetic constants of trypsin substrates. Epsilon-N-methyllysine and homolysine derivatives as substrates. Can J Biochem. 1970;48(10):1122-1131. PMID: 5477244. View Source
- [2] Rice RH, Means GE, Brown WD. Stabilization of bovine trypsin by reductive methylation. Biochim Biophys Acta. 1977;492(2):316-321. Reports that increased stability after methylation results from conversion of trypsin-susceptible lysine to trypsin-resistant ε-N,N-dimethyllysine residues. View Source
